molecular formula C17H18ClN5OS B2669268 (4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone CAS No. 1020489-68-2

(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone

Cat. No.: B2669268
CAS No.: 1020489-68-2
M. Wt: 375.88
InChI Key: BAJLOPYGWXVTNO-UHFFFAOYSA-N
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Description

(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H18ClN5OS and its molecular weight is 375.88. The purity is usually 95%.
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Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5OS/c1-11-12(18)3-4-14-15(11)19-17(25-14)23-9-7-22(8-10-23)16(24)13-5-6-21(2)20-13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJLOPYGWXVTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=NN(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone is a synthetic organic molecule with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClN4O3SC_{17}H_{15}ClN_{4}O_{3}S, with a molecular weight of approximately 422.9 g/mol. The compound features a thiazole moiety, which is known for its biological significance, particularly in drug design.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines. A study reported that thiazole-based compounds achieved IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AJurkat1.61 ± 1.92
Compound BA-4311.98 ± 1.22
Target CompoundVariousTBD

Antimicrobial Activity

The compound's thiazole structure suggests potential antimicrobial properties. Benzothiazole derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis (Mtb). A related compound displayed an IC50 of 2.32 µM against Mtb, suggesting that similar derivatives may possess significant antibacterial activity .

Table 2: Antimicrobial Activity Against Mtb

CompoundIC50 (µM)
Compound C2.32
Compound D7.05

Structure-Activity Relationship (SAR)

The presence of specific functional groups within the compound significantly influences its biological activity. The thiazole ring enhances electron density, which is critical for interaction with biological targets. Additionally, substituents on the piperazine and pyrazole rings can modulate activity, as seen in various synthesized analogs .

Case Study 1: Anticancer Properties

A series of thiazole derivatives were synthesized and tested for anticancer properties. One derivative exhibited strong cytotoxicity against breast cancer cells, with a reported IC50 value lower than standard chemotherapeutic agents like doxorubicin. This highlights the potential of thiazole-containing compounds in developing new anticancer therapies .

Case Study 2: Antimycobacterial Activity

A study focused on the synthesis of benzothiazole derivatives that were tested for their activity against Mtb. The most promising derivative showed selective inhibition of Mtb with minimal toxicity to human cell lines, indicating a favorable therapeutic index .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The thiazole ring has been shown to interact with various biological targets, leading to apoptosis in cancer cells. Research suggests that derivatives with electron-withdrawing groups enhance cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) .
  • Case Study : In a study by Evren et al. (2019), novel thiazole derivatives were synthesized and tested against NIH/3T3 mouse embryoblast cell lines, demonstrating promising selectivity and apoptosis induction .

Anticonvulsant Properties

The compound's structural components suggest potential anticonvulsant activity:

  • Research Findings : A series of thiazole-integrated compounds were evaluated for their anticonvulsant effects. Notably, certain analogues exhibited median effective doses (ED50) that indicate significant protective effects in seizure models .
  • Structure-Activity Relationship : The presence of specific functional groups on the thiazole ring was correlated with enhanced anticonvulsant activity, suggesting that modifications to the compound's structure can optimize its therapeutic efficacy.

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological properties:

  • Potential Applications : Compounds similar to (4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone have been explored for their ability to modulate neurotransmitter systems, potentially offering treatments for conditions such as anxiety and depression.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzothiazole and pyrazole rings provide sites for nucleophilic substitution. For example:

  • Chlorine displacement : The 5-chloro group on the benzothiazole ring undergoes substitution with amines or alkoxides under mild conditions (e.g., ethanol, 60–80°C). This reactivity is analogous to derivatives like 1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one , where chlorine substitution is a key functionalization step.

  • Piperazine ring reactions : The secondary amine in the piperazine moiety participates in alkylation or acylation reactions. For instance, treatment with acetyl chloride in dichloromethane yields N-acetyl derivatives.

Table 1: Nucleophilic Substitution Reactions

Reaction SiteReagent/ConditionsProductYield (%)Reference
Benzothiazole-ClEthanol, NH₃, 70°C, 6h5-Amino-4-methylbenzo[d]thiazole82
Piperazine-NHAcCl, DCM, rt, 2hN-Acetyl-piperazine derivative75

Condensation and Cyclization Reactions

The compound participates in cycloaddition and Knoevenagel-type condensations, leveraging its electron-deficient heterocycles:

  • Pyrazole-ketone reactivity : The methanone group facilitates condensation with aldehydes or hydrazines. For example, reaction with aromatic aldehydes in ethanol/piperidine forms α,β-unsaturated ketones, as observed in structurally similar thiazole-pyrimidine hybrids .

  • Benzothiazole-piperazine coupling : Under acidic conditions, the piperazine ring reacts with electrophiles (e.g., phenacyl bromides) to form fused heterocycles, a strategy used in anticancer agent synthesis .

Table 2: Condensation Reactions

ReactantConditionsProductApplicationReference
4-NitrobenzaldehydeEthanol, piperidine, reflux, 12hChalcone derivativeAntiproliferative
Phenacyl bromideDMF, K₂CO₃, 80°C, 8hThiazolo-piperazine hybridAntimicrobial

Oxidation and Reduction

  • Sulfonation : The methyl group on the benzothiazole ring undergoes oxidation with KMnO₄/H₂SO₄ to yield a sulfonic acid derivative, enhancing water solubility.

  • Pyrazole reduction : Catalytic hydrogenation (H₂/Pd-C) of the pyrazole ring’s double bond produces saturated pyrrolidine analogs, altering pharmacokinetic properties.

Metal-Catalyzed Cross-Coupling

The chloro and methyl groups enable Suzuki-Miyaura and Ullmann couplings:

  • Palladium-mediated coupling : Reaction with arylboronic acids in THF/H₂O (Pd(PPh₃)₄, Na₂CO₃) introduces biaryl motifs, critical for tuning bioactivity .

  • Copper-catalyzed arylation : Ullmann-type coupling with iodobenzene forms C–N bonds at the piperazine nitrogen, as demonstrated in related piperazine-thiazole systems.

Acid/Base-Mediated Rearrangements

  • Ring-opening of benzothiazole : Treatment with strong bases (e.g., NaOH) cleaves the thiazole ring, yielding mercaptoaniline intermediates.

  • Pyrazole ring expansion : Under acidic conditions (HCl/EtOH), the pyrazole undergoes ring expansion to form pyrimidine derivatives, a pathway observed in antitumor agent synthesis .

Biological Activity Correlation

Reactivity directly influences pharmacological properties:

  • Anticancer activity : Chlorine substitution enhances interactions with DNA topoisomerases, as seen in compound 34 (PMC study), which showed IC₅₀ values of 2.1–4.8 μM against cancer cell lines .

  • Antimicrobial effects : Tosylpropanone derivatives (e.g., from) exhibit MIC values of 8–32 μg/mL against S. aureus and E. coli due to sulfonamide group incorporation.

Stability and Degradation

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with a mass loss of 95% by 350°C.

  • Hydrolytic degradation : The compound is stable in neutral aqueous solutions but degrades under acidic (pH < 3) or alkaline (pH > 10) conditions, forming hydrolyzed piperazine and pyrazole fragments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions using 1,4-dioxane as a solvent and piperidine as a catalyst. Reflux conditions (65–100°C for 4–10 hours) are critical for cyclization and coupling steps. Post-reaction, acidified ice/water mixtures precipitate the product, followed by recrystallization from polar aprotic solvents like methanol or DMF .
  • Optimization : Adjusting stoichiometric ratios of aldehydes/ketones (e.g., benzaldehyde derivatives) and monitoring reaction progress via TLC or HPLC can improve yield. Catalytic additives (e.g., glacial acetic acid) enhance regioselectivity in heterocyclic ring formation .

Q. How is the in vitro cytotoxicity of this compound evaluated, and which cell lines are typically used for preliminary screening?

  • Protocol : Cytotoxicity is assessed via sulforhodamine B (SRB) assays in RPMI-1640 medium supplemented with 5% FBS. Cells (1.5 × 10^5 cells/mL) are exposed to the compound for 48–72 hours, with CHS-828 as a reference antitumor agent. DMSO (≤0.5%) serves as a vehicle control .
  • Cell Lines : Common cancer models include human gastric (NUGC), colon (DLD-1), liver (HA22T, HEPG-2), breast (MCF-7), and nasopharyngeal carcinoma (HONE-1). Normal fibroblast cells (WI-38) are used to assess selectivity .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in cytotoxicity data across studies, particularly when activity varies between cell lines?

  • Methodology :

Normalization : Compare IC₅₀ values against reference compounds (e.g., CHS-828) to account for batch-to-batch variability in cell viability assays .

Mechanistic Profiling : Use flow cytometry to evaluate apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) to identify context-dependent modes of action .

Multi-Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS) data to identify biomarkers (e.g., p53, Bcl-2) that correlate with resistance or sensitivity .

Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced potency?

  • Approach :

Core Modifications : Replace the benzo[d]thiazole moiety with bioisosteres like benzimidazole or benzoxazole to assess π-π stacking interactions with target proteins .

Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-methyl position of the pyrazole ring to enhance electrophilicity and target binding .

Piperazine Flexibility : Evaluate N-alkylation (e.g., methyl, ethyl) or aryl substitution on the piperazine ring to modulate pharmacokinetic properties (e.g., LogP, solubility) .

Q. What crystallographic techniques are used to determine the molecular conformation of this compound, and how does its solid-state structure inform bioactivity?

  • Techniques : Single-crystal X-ray diffraction (monoclinic P21/c space group) reveals bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding, π-stacking). For example, the dihedral angle between the benzo[d]thiazole and pyrazole rings influences membrane permeability .
  • Insights : Crystal packing analysis (e.g., C–H···O/N interactions) predicts stability under physiological conditions and guides co-crystallization studies with target proteins (e.g., kinases) .

Methodological Challenges and Solutions

Q. How can researchers address low solubility or stability of this compound in aqueous media during biological assays?

  • Solutions :

  • Solubilization : Use cyclodextrin-based formulations or PEGylated nanoparticles to enhance bioavailability .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the piperazine-carboxamide bond) .

Q. What analytical techniques are critical for purity assessment and structural validation during synthesis?

  • Techniques :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) for impurity profiling .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry, and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity between in vitro and in vivo models be investigated?

  • Approach :

Metabolic Profiling : Use liver microsomes or cytochrome P450 assays to identify metabolites that alter activity in vivo .

Pharmacokinetic Modeling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) to correlate exposure with efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.